molecular formula C12H14F4N2O2S B2629684 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235121-91-1

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B2629684
CAS RN: 1235121-91-1
M. Wt: 326.31
InChI Key: JDDAWJPODQWYCZ-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as TFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPP is a piperazine-based compound that contains a trifluoroethyl group and a fluorophenylsulfonyl group.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, focusing on six unique fields:

Medicinal Chemistry

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine: is extensively studied in medicinal chemistry for its potential as a pharmacophore. Its unique structure, combining fluorinated phenyl and piperazine moieties, makes it a candidate for developing new drugs targeting central nervous system disorders, such as depression and anxiety. The trifluoroethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising lead compound in drug design .

Neuropharmacology

In neuropharmacology, this compound is investigated for its ability to modulate neurotransmitter systems. Studies have shown that it can interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This interaction suggests potential applications in treating psychiatric disorders, including schizophrenia and bipolar disorder .

Oncology

Research in oncology has explored the anti-cancer properties of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine . Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for developing chemotherapeutic agents. Preliminary studies indicate that it can induce apoptosis in cancer cells, providing a basis for further investigation into its efficacy as an anti-cancer drug .

Chemical Biology

In chemical biology, this compound is used as a tool to study protein-ligand interactions. Its distinct chemical structure allows researchers to probe the binding sites of various proteins, aiding in the understanding of protein function and the development of new inhibitors. This application is particularly valuable in the study of enzymes and receptors .

Material Science

The unique properties of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine have also found applications in material science. Its fluorinated groups contribute to its hydrophobicity and thermal stability, making it useful in the development of advanced materials such as coatings and polymers. These materials can be used in various industries, including electronics and aerospace .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for developing and validating analytical methods. Its well-defined chemical properties make it an ideal candidate for calibrating instruments and ensuring the accuracy of analytical measurements. This application is crucial in quality control and regulatory compliance in pharmaceutical and chemical industries .

properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2O2S/c13-10-2-1-3-11(8-10)21(19,20)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDAWJPODQWYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

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